Daprodustat is a highly selective, orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stabilizes HIF-1α and HIF-2α subunits by mimicking the endogenous co-factor 2-oxoglutarate [1]. In procurement and laboratory contexts, Daprodustat is distinguished by its short terminal half-life, high cellular potency, and highly specific CYP2C8-mediated metabolism [2]. These properties make it a critical benchmark material for evaluating transient HIF activation, erythropoiesis modeling, and specific pharmacokinetic interactions, differentiating it from longer-acting or less selective in-class alternatives.
Substituting Daprodustat with other HIF-PH inhibitors like Roxadustat introduces significant experimental variables due to divergent pharmacokinetic and target-binding profiles. For instance, Roxadustat's substantially longer half-life (12–13 hours) leads to prolonged HIF stabilization, which can trigger off-target angiogenic or metabolic gene expression in biological models [1]. Furthermore, Daprodustat's distinct metabolic routing (95% CYP2C8) means that using a substitute compound will completely alter the drug-drug interaction landscape and clearance dynamics in pharmacological assays[2]. Finally, the inherent poor aqueous solubility of the Daprodustat free base necessitates the procurement of specific, optimized crystalline forms (such as Form CS1) to ensure reproducible dissolution; generic, uncharacterized amorphous powders often fail to achieve the required assay concentrations [3].
In comparative luciferase-based hypoxia response element (HRE) reporter assays, Daprodustat demonstrates significantly higher cellular potency for HIF-1α induction than its primary in-class comparator, Roxadustat. After 16 hours of cell treatment, Daprodustat achieved an EC50 of 0.8 µM, whereas Roxadustat required an EC50 of 5.1 µM to achieve comparable induction[1].
| Evidence Dimension | EC50 for HIF-1α induction (HRE reporter assay) |
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | Roxadustat: 5.1 µM |
| Quantified Difference | 6.3-fold lower EC50 (higher potency) |
| Conditions | Luciferase-based HRE reporter assay, 16-hour cell treatment |
Allows researchers to achieve robust HIF-1α target engagement at significantly lower concentrations, minimizing off-target solvent toxicity in cell-based assays.
Daprodustat exhibits a markedly shorter terminal elimination half-life compared to Roxadustat. In healthy models, Daprodustat's half-life is approximately 4 hours, whereas Roxadustat persists for 12–13 hours[1]. This rapid clearance profile prevents prolonged, unremitting HIF stabilization.
| Evidence Dimension | Terminal elimination half-life |
| Target Compound Data | ~4 hours |
| Comparator Or Baseline | Roxadustat: 12–13 hours |
| Quantified Difference | Approximately 66-70% shorter half-life |
| Conditions | In vivo pharmacokinetic profiling (healthy subjects) |
The shorter half-life enables precise 'hit-and-run' pathway activation, reducing the risk of off-target gene expression associated with chronic HIF stabilization.
Unlike broad-spectrum metabolized analogs, Daprodustat is metabolized almost exclusively by a single cytochrome P450 enzyme. In vitro profiling confirms that CYP2C8 contributes 95% to its metabolism, with only a minor 5% contribution from CYP3A4 [1]. This distinct metabolic pathway is a critical parameter for ADME screening.
| Evidence Dimension | CYP450 enzyme contribution to metabolism |
| Target Compound Data | 95% CYP2C8, 5% CYP3A4 |
| Comparator Or Baseline | Broad-spectrum metabolized HIF-PHIs |
| Quantified Difference | Near-exclusive (95%) reliance on a single CYP isoform |
| Conditions | In vitro metabolic profiling |
Provides a highly controlled, predictable variable for pharmacokinetic modeling and CYP2C8-specific drug-drug interaction (DDI) studies.
The inherent poor aqueous solubility of the Daprodustat free base can compromise assay reproducibility. However, specific optimized crystalline forms (such as Form CS1) have been developed, characterized by distinct X-ray powder diffraction peaks at 2θ values of 6.4°, 7.5°, and 17.2° [1]. Procuring these defined crystalline forms ensures superior solid-state stability and predictable in vitro dissolution compared to uncharacterized amorphous powders.
| Evidence Dimension | Solid-state stability and dissolution reproducibility |
| Target Compound Data | Defined crystalline forms (e.g., Form CS1 with specific XRD peaks) |
| Comparator Or Baseline | Uncharacterized amorphous Daprodustat free base |
| Quantified Difference | Reproducible dissolution kinetics and enhanced solid-state stability |
| Conditions | X-ray powder diffraction (CuKα radiation) and in vitro dissolution testing |
Procuring validated crystalline forms is essential to overcome the compound's poor aqueous solubility, ensuring batch-to-batch consistency in formulation and dosing.
Due to its short terminal half-life of approximately 4 hours, Daprodustat is the optimal choice for cellular and animal models requiring episodic rather than continuous HIF stabilization. This allows researchers to study physiological hypoxia responses without triggering the chronic angiogenic or metabolic pathways often activated by longer-acting agents like Roxadustat [1].
Because Daprodustat is metabolized 95% by CYP2C8, it serves as an excellent primary substrate benchmark in ADME/Tox assays. It is specifically procured to evaluate the inhibitory or inductive effects of co-administered experimental compounds on the CYP2C8 pathway[2].
With an EC50 of 0.8 µM for HIF-1α induction, Daprodustat is highly effective in cell-based HRE reporter assays and primary renal cell cultures. It is prioritized when high-potency induction of endogenous erythropoietin is required at sub-micromolar concentrations to minimize solvent-induced cellular toxicity[1].
Schmid H, Jelkmann W (August 2016). "Investigational therapies for renal disease-induced anemia". Expert Opinion on Investigational Drugs. 25 (8): 901–16. doi:10.1080/13543784.2016.1182981. PMID 27122198. S2CID 32493057.
Ariazi JL, Duffy KJ, Adams DF, Fitch DM, Luo L, Pappalardi M, et al. (December 2017). "Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia". The Journal of Pharmacology and Experimental Therapeutics. 363 (3): 336–347. doi:10.1124/jpet.117.242503. PMID 28928122.
"GSK receives first regulatory approval for Duvroq (daprodustat) in Japan for patients with anaemia due to chronic kidney disease" (Press release). GSK. 29 June 2020.
Thevis M, Milosovich S, Licea-Perez H, Knecht D, Cavalier T, Schänzer W (August 2016). "Mass spectrometric characterization of a prolyl hydroxylase inhibitor GSK1278863, its bishydroxylated metabolite, and its implementation into routine doping controls". Drug Testing and Analysis. 8 (8): 858–63. doi:10.1002/dta.1870. PMID 26361079.